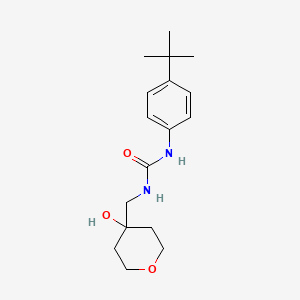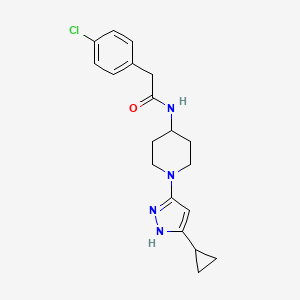![molecular formula C23H23ClN4OS B2512251 6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359433-37-6](/img/structure/B2512251.png)
6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one" is a derivative of the pyrazolo[3,4-d]pyrimidine class. Pyrazolo[3,4-d]pyrimidines are heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring. These compounds have been the subject of extensive research due to their potential pharmacological properties, including anticancer, antimicrobial, and herbicidal activities.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions starting from commercially available precursors. For instance, a two-step synthesis from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate was used to prepare a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which serves as an intermediate for various disubstituted derivatives . Another approach involves tandem aza-Wittig and annulation reactions to synthesize a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives . These methods highlight the versatility and adaptability of synthetic routes to access a wide range of pyrazolo[3,4-d]pyrimidine compounds.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is typically confirmed using analytical and spectroscopic techniques such as NMR, IR spectroscopy, LC-MS, and elemental analysis . Quantum chemical calculations using methods like DFT/B3LYP can provide insights into molecular properties such as HOMO, LUMO, energy gap, and dipole moment, which are crucial for understanding the reactivity and interaction of these molecules with biological targets .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions to introduce different substituents, which can significantly alter their biological activity. For example, the chloromethyl group in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be used for further functionalization . The reactivity of these compounds allows for the design of molecules with specific pharmacological properties by modifying functional groups at different positions on the heterocyclic core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can enhance these properties, making the compounds more suitable for biological applications. For instance, the presence of a thiophenethyl group at the C-6 position and anilines at the C-4 position has been shown to improve the CDK2 inhibitory activity of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have focused on synthesizing novel derivatives of pyrazolopyrimidines and evaluating their biological activities, particularly as anticancer, anti-inflammatory, and antimicrobial agents. For example:
Anticancer Activity : A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their cytotoxic activity against cancer cell lines, highlighting the potential of these compounds in cancer treatment (Rahmouni et al., 2016). Similarly, Abdellatif et al. (2014) prepared new pyrazolopyrimidin-4-one derivatives and tested their antitumor activity, demonstrating significant inhibitory effects on the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Anti-inflammatory and Analgesic Properties : Compounds derived from pyrazolopyrimidine frameworks have also been investigated for their anti-inflammatory and analgesic properties. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidin-7-ones, finding some derivatives to exhibit high anti-inflammatory activity without ulcerogenic effects, indicating their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).
Antimicrobial Activity : The synthesis and evaluation of pyrazolopyrimidine derivatives for antimicrobial activity have been a significant area of research. Khobragade et al. (2010) developed pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and demonstrated their significant antibacterial and antifungal activities (Khobragade et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-5-[(2-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-8-6-5-7-15(18)2)27(22(21)29)13-17-9-11-19(24)12-10-17/h5-12H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDRMOPYCOVJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-dimethyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)

![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)
![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2512181.png)
![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)
![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)
![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)